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Compound of Interest

Compound Name: Oxolane-2-carbonyl chloride

Cat. No.: B1296549

Introduction

Oxolane-2-carbonyl chloride, also known as tetrahydrofuran-2-carbonyl chloride, is a
versatile and highly reactive chemical intermediate used extensively in organic synthesis.[1] Its
structure, featuring a reactive acyl chloride group attached to a stable oxolane (tetrahydrofuran)
ring, makes it a valuable building block for introducing the tetrahydrofuran moiety into more
complex molecules.[1][2] This functionality is prevalent in numerous pharmaceuticals and
agrochemicals.[1] Oxolane-2-carbonyl chloride is typically a colorless to pale yellow liquid
that is highly sensitive to moisture, hydrolyzing in the presence of water.[1] Due to its reactivity,
it readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles, most
notably amines and alcohols, to form corresponding amides and esters.

This document provides detailed protocols for the two primary classes of reactions involving
Oxolane-2-carbonyl chloride: amide bond formation and ester synthesis. It also includes
critical safety information for handling this hazardous chemical.

Critical Safety Precautions

Oxolane-2-carbonyl chloride is a hazardous substance that requires strict safety measures
during handling, storage, and disposal. It is highly flammable, causes severe skin burns and
eye damage, and can be fatal if inhaled.[3] It also reacts violently with water.[4]

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-
resistant gloves, a lab coat, and chemical safety goggles or a face shield.[5] Work should be
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conducted exclusively within a certified chemical fume hood to avoid inhalation of vapors.[4]

e Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) and use explosion-
proof equipment.[3] Keep away from heat, sparks, open flames, and hot surfaces.[3] Avoid
all contact with water and moisture.[4]

o Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area, away from
incompatible materials such as water, strong oxidizing agents, acids, bases, and amines.[4]
Recommended storage temperature is 2-8 °C.[3]

e Spills and Disposal: In case of a spill, do not use water. Use an inert absorbent material.[4]
Waste must be disposed of in accordance with local, state, and federal regulations.[3]

o First Aid: In case of skin contact, immediately remove all contaminated clothing and rinse the
skin with plenty of water. For eye contact, rinse cautiously with water for several minutes. If
inhaled, move the person to fresh air.[4] If swallowed, rinse mouth but do not induce
vomiting. In all cases of exposure, seek immediate medical attention.[4]

Application 1: Synthesis of N-Substituted-oxolane-
2-carboxamides

The reaction of Oxolane-2-carbonyl chloride with primary or secondary amines is a robust
method for forming amide bonds. This nucleophilic acyl substitution, often performed under
Schotten-Baumann conditions, proceeds readily to yield N-substituted-oxolane-2-
carboxamides.[6] The reaction typically requires a base to neutralize the hydrogen chloride
(HCI) byproduct.[7][8]

Reaction Scheme
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Figure 1. General reaction scheme for the synthesis of N-substituted-oxolane-2-carboxamides
from Oxolane-2-carbonyl chloride and a primary (R'=H) or secondary amine.

Experimental Protocol: General Procedure for Amidation

e Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve
the amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM),
Tetrahydrofuran (THF)) at a concentration of approximately 0.2-0.5 M.

» Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or
diisopropylethylamine (DIEA) (1.5-2.0 equivalents), to the stirred amine solution.

e Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

o Addition of Acyl Chloride: Slowly add a solution of Oxolane-2-carbonyl chloride (1.0-1.2
equivalents) in the same anhydrous solvent to the cooled amine solution dropwise over 10-
15 minutes.

¢ Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
The reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-
MS).

» Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous
solution of sodium bicarbonate (NaHCO3).
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o Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an
organic solvent (e.g., DCM or Ethyl Acetate) three times.

» Washing: Combine the organic layers and wash sequentially with 1N HCI, saturated aqueous
NaHCOs, and brine.

» Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na2S0Oa)
or magnesium sulfate (MgSQOa), filter, and concentrate the solvent under reduced pressure
using a rotary evaporator.

« Purification: Purify the crude product by silica gel column chromatography or recrystallization
to obtain the pure N-substituted-oxolane-2-carboxamide.

. : idati NS

Amine Substrate Product Reaction Time (h) Yield (%)

) N-benzyl-oxolane-2-
Benzylamine ) 4 92
carboxamide

) ) N,N-diethyl-oxolane-2-
Diethylamine i 6 88
carboxamide

N N-phenyl-oxolane-2-
Aniline ) 12 85
carboxamide

(Oxolan-2-yl)
Morpholine (morpholino)methano 3 95

ne

Note: The data presented are representative and actual results may vary based on substrate
purity, reaction scale, and specific laboratory conditions.

Workflow Diagram: Amide Synthesis
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Caption: Workflow for the synthesis of N-substituted-oxolane-2-carboxamides.

Application 2: Synthesis of Oxolane-2-carboxylates
(Esters)

Oxolane-2-carbonyl chloride reacts vigorously with alcohols and phenols to form the
corresponding esters.[9] The reaction is a nucleophilic acyl substitution where the alcohol
oxygen attacks the electrophilic carbonyl carbon.[10] Similar to amidation, a base such as
pyridine or triethylamine is often included to scavenge the HCI generated during the reaction,
especially when using less reactive alcohols.[11]

Reaction Scheme
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Figure 2. General reaction scheme for the synthesis of oxolane-2-carboxylates from Oxolane-
2-carbonyl chloride and an alcohol or phenol.

Experimental Protocol: General Procedure for
Esterification

» Preparation: To a dry, round-bottom flask under an inert atmosphere, add the alcohol or
phenol (1.0 equivalent) and an anhydrous, non-protic solvent (e.g., DCM, THF, or Diethyl
Ether).

» Addition of Base (Optional but Recommended): Add a base such as pyridine or triethylamine
(1.2 equivalents). For highly reactive primary alcohols, the reaction may proceed without a
base, but it is generally recommended to drive the reaction to completion.

e Cooling: Cool the mixture to 0 °C in an ice-water bath.

o Addition of Acyl Chloride: Add Oxolane-2-carbonyl chloride (1.1 equivalents) dropwise to
the stirred solution. A vigorous reaction may be observed with the formation of a precipitate
(the amine hydrochloride salt).[9]

o Reaction: After the addition is complete, allow the mixture to warm to room temperature and
stir for 1-4 hours, or until the reaction is complete as determined by TLC or LC-MS.
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o Work-up: Dilute the reaction mixture with the organic solvent and wash with water, 1N HCI
(to remove the base), saturated agueous NaHCOs, and finally with brine.

» Drying and Concentration: Dry the organic layer over anhydrous NazSOa, filter, and remove
the solvent in vacuo.

« Purification: The resulting crude ester can be purified by vacuum distillation or silica gel
column chromatography.

Data Presentation: Representative Esterification

Reactions

Alcohol/Phenol .
Product Base Yield (%)

Substrate
Ethyl oxolane-2- L

Ethanol Pyridine 90
carboxylate
Isopropyl oxolane-2-

Isopropanol TEA 85
carboxylate
Benzyl oxolane-2- o

Benzyl Alcohol Pyridine 93
carboxylate
Phenyl oxolane-2-

Phenol TEA 82

carboxylate

Note: The data presented are representative and actual results may vary based on substrate
purity, reaction scale, and specific laboratory conditions.

Workflow Diagram: Ester Synthesis
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Caption: Workflow for the synthesis of oxolane-2-carboxylates (esters).
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General Reactivity Overview

Oxolane-2-carbonyl chloride serves as a key starting material for accessing various
functional groups through nucleophilic acyl substitution. The high electrophilicity of the carbonyl
carbon, combined with the good leaving group ability of the chloride ion, facilitates these
transformations under mild conditions.

Nucleophiles

[Oxolane-Z-carbonyl chloride] Alcohol (R'OH)

+ Amine + Alcohol

Produgts

Click to download full resolution via product page

Caption: General reactivity of Oxolane-2-carbonyl chloride with common nucleophiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1296549#experimental-procedure-for-reaction-with-
oxolane-2-carbonyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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